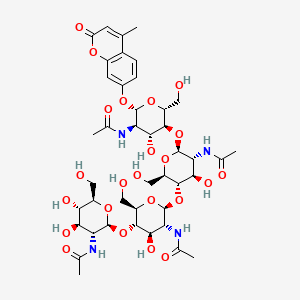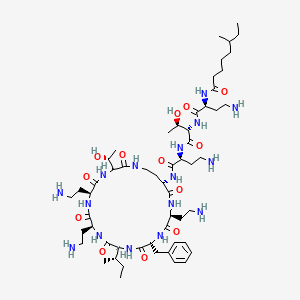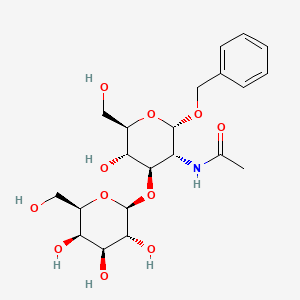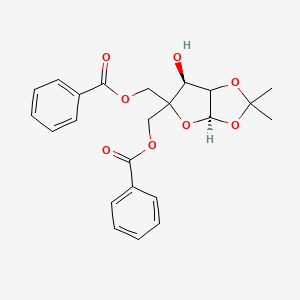
5-Benzoyl-4-benzoyloxymethyl-1,2-O-isopropylidene-alpha-D-xylofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Benzoyl-4-benzoyloxymethyl-1,2-O-isopropylidene-alpha-D-xylofuranose is a biomedical compound with benzoyl and isopropylidene components . It has a molecular weight of 428.43 and a molecular formula of C23H24O8 .
Physical and Chemical Properties Analysis
This compound appears as a crystalline solid . It is soluble in dichloromethane and ethyl acetate . The melting point is between 148-150°C .Scientific Research Applications
Synthesis and Chemical Reactions
5-Benzoyl-4-benzoyloxymethyl-1,2-O-isopropylidene-alpha-D-xylofuranose serves as a versatile intermediate in the synthesis of various chemical compounds. Its applications in scientific research primarily involve the synthesis of nucleoside analogues, carbohydrate derivatives, and other complex molecules with potential biological activities.
Synthesis of Nucleoside Analogues : The compound has been used in the synthesis of 4'-branched nucleosides, which are significant in the study of antiviral and anticancer nucleoside analogues. For instance, the condensation of 1,2-di-O-acetyl-3-O-methanesulphonyl-4-benzoyloxymethyl-5-O-benzoyl-D-xylofuranose with trimethylsilyl derivatives of nucleobases in the presence of stannic chloride has resulted in corresponding nucleosides, highlighting its role in the development of novel therapeutic agents (Surzhikov, 1994).
Regioselective Cycloaddition Reactions : The compound is involved in regioselective cycloaddition reactions, such as the [3+2] cycloaddition with chalcones, leading to the formation of 1,2,3-triazoles. This reaction pathway is essential for synthesizing compounds with potential biological activities, showcasing the compound's utility in creating diverse molecular architectures (Singh, Pandey, & Tripathi, 2010).
Synthesis of Antithrombotic Agents : Research has shown the conversion of D-xylose into 3-O-benzoyl-5-S-benzoyl-1,2-O-isopropylidene-alpha-D-xylofuranose, leading to the synthesis of compounds with significant antithrombotic activity. This demonstrates the compound's application in creating molecules with specific therapeutic benefits, especially in cardiovascular diseases (Bozo, Boros, Kuszmann, Gács-Baitz, & Párkányi, 1998).
Synthesis of Sugar Moiety Substituted Nucleosides : The compound has been utilized in the synthesis of sugar moiety substituted nucleosides, providing a pathway to explore novel nucleoside analogues with potential biological activities. This area of research is crucial for the development of new drugs and therapeutic agents (Murray & Prokop, 1970).
Synthesis of Polyhydroxylated Derivatives : The compound has facilitated the synthesis of novel polyhydroxylated derivatives of indolizidine and quinolizidine, which are important in the study of natural products and potential pharmaceuticals. This application underscores the compound's utility in synthesizing complex structures found in nature (Gębarowski & Sas, 2001).
Properties
IUPAC Name |
[(3aR,6S)-5-(benzoyloxymethyl)-6-hydroxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methyl benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O8/c1-22(2)29-17-18(24)23(31-21(17)30-22,13-27-19(25)15-9-5-3-6-10-15)14-28-20(26)16-11-7-4-8-12-16/h3-12,17-18,21,24H,13-14H2,1-2H3/t17?,18-,21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPIPCAFIWGEHH-VLQCZPCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)(COC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2C(O1)[C@@H](C(O2)(COC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30724601 |
Source


|
| Record name | {(3aR,6S)-5-[(Benzoyloxy)methyl]-6-hydroxy-2,2-dimethyltetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl}methyl benzoate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30724601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153914-97-7 |
Source


|
| Record name | {(3aR,6S)-5-[(Benzoyloxy)methyl]-6-hydroxy-2,2-dimethyltetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl}methyl benzoate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30724601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

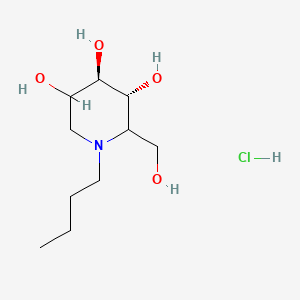
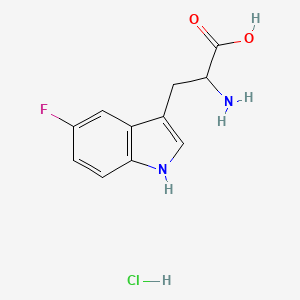
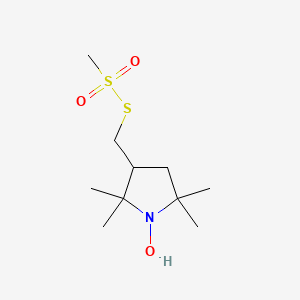
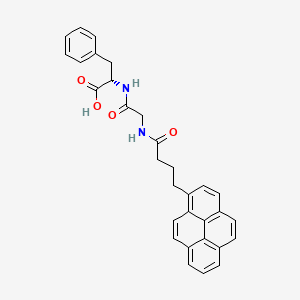
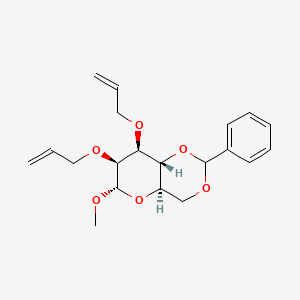
![S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine](/img/structure/B561679.png)

![Cyclohexanamine;[(2R,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate](/img/structure/B561684.png)
